2,2'-Bipyridinium, 1-methyl-, iodide

Descripción general

Descripción

2,2’-Bipyridinium, 1-methyl-, iodide is a quaternary ammonium salt derived from 2,2’-bipyridine. This compound is known for its electrochemical properties and is used in various scientific applications, particularly in the field of electrochemistry. The presence of the methyl group on the nitrogen atom significantly influences its chemical behavior and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-bipyridinium, 1-methyl-, iodide typically involves the alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:

2,2’-Bipyridine+Methyl Iodide→2,2’-Bipyridinium, 1-methyl-, iodide

Industrial Production Methods

On an industrial scale, the production of 2,2’-bipyridinium, 1-methyl-, iodide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .

Análisis De Reacciones Químicas

Types of Reactions

2,2’-Bipyridinium, 1-methyl-, iodide undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced to form radical species.

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Substitution: The iodide ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions

Reduction: Commonly performed using electrochemical methods or chemical reducing agents such as sodium borohydride.

Oxidation: Typically carried out using oxidizing agents like potassium permanganate or electrochemical oxidation.

Substitution: Metathesis reactions can be conducted using silver nitrate or other suitable silver salts to replace the iodide ion.

Major Products

Reduction: Formation of radical cations and neutral bipyridine species.

Oxidation: Generation of higher oxidation state bipyridinium compounds.

Substitution: Formation of bipyridinium salts with different anions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

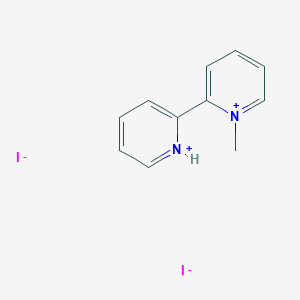

- Molecular Formula : C₁₁H₁₂N₂I₂

- Structure : The compound features a bipyridinium structure where one nitrogen atom in the bipyridine framework is methylated. This configuration allows for distinct electrochemical behavior and interactions with other molecules.

Electrochemical Studies

1-methyl-4,4'-bipyridinium iodide is widely used in electrochemical research due to its ability to participate in electron transfer reactions. It serves as a model compound for studying:

- Electron Transfer Mechanisms : MV²⁺ is utilized as an electron acceptor in various studies to understand the kinetics and thermodynamics of electron transfer processes in biological systems and synthetic reactions.

- Biosensors : The compound's electrochemical activity makes it suitable for developing biosensors that detect biomolecules through electron transfer mechanisms.

Biological Applications

The compound has demonstrated antimicrobial properties, disrupting cellular membranes and interfering with metabolic processes in microorganisms. This activity positions it as a potential candidate for:

- Antimicrobial Agents : Research indicates that 1-methyl-4,4'-bipyridinium iodide can effectively combat various bacterial strains, making it useful in pharmaceutical applications.

- Bioelectronic Devices : Its ability to facilitate electron transfer processes is leveraged in bioelectronic devices, enhancing their performance and efficiency.

Catalytic Applications

Recent studies have highlighted the potential of bipyridinium salts as catalysts in organic synthesis:

- Functional Group Transfer Reagents : These compounds can act as phase-transfer catalysts and ionic liquids, facilitating various organic transformations .

- Aza-Diels-Alder Reactions : Bipyridinium salts have been shown to catalyze aza-Diels-Alder reactions effectively, yielding high product yields .

Case Study 1: Electrochemical Properties

A study focused on the electrochemical properties of N-methyl-2,2'-bipyridinium iodide revealed significant insights into its redox behavior. The findings indicated that the methyl substituent at the nitrogen atom substantially influences the compound's electrochemical characteristics, affecting its stability and reactivity .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of 1-methyl-4,4'-bipyridinium iodide demonstrated its potential against resistant bacterial strains. The mechanism was identified as membrane disruption leading to cell lysis, providing a pathway for developing new antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Ethyl-4,4'-bipyridinium bromide | Quaternary Ammonium Salt | Different alkyl chain; used in similar applications |

| 1-Methyl-2,2'-bipyridinium iodide | Quaternary Ammonium Salt | Different substitution pattern; distinct reactivity |

| 1-Methyl-3-(trifluoromethyl)-pyridinium iodide | Quaternary Ammonium Salt | Presence of trifluoromethyl group; altered electronic properties |

This table illustrates how structural variations among bipyridinium salts can lead to differences in solubility, reactivity, and application potential.

Mecanismo De Acción

The mechanism of action of 2,2’-bipyridinium, 1-methyl-, iodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. The presence of the methyl group on the nitrogen atom influences the electron density and redox potential of the compound, thereby affecting its reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2’-Bipyridinium, 1,1’-dimethyl-, iodide

- 4,4’-Bipyridinium, 1-methyl-, iodide

- 1,10-Phenanthroline, 1-methyl-, iodide

Uniqueness

2,2’-Bipyridinium, 1-methyl-, iodide is unique due to its specific electrochemical properties and the influence of the methyl group on its nitrogen atom. This structural feature distinguishes it from other bipyridinium compounds, providing distinct redox potentials and reactivity patterns .

Actividad Biológica

2,2'-Bipyridinium, 1-methyl-, iodide, commonly referred to as 1-methyl-4,4'-bipyridinium iodide, is a quaternary ammonium compound characterized by its unique bipyridinium structure. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial properties and potential applications in biosensors and bioelectronic devices.

- Molecular Formula : C₁₀H₁₁N₂I

- Structure : The compound consists of a bipyridine framework with a methyl group attached to one of the nitrogen atoms. This configuration allows for distinctive electrochemical properties that are significant in various applications.

Antimicrobial Properties

Research indicates that 1-methyl-4,4'-bipyridinium iodide exhibits notable antimicrobial activity . Its mechanism primarily involves:

- Disruption of Cellular Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Interference with Metabolic Processes : It disrupts essential metabolic pathways within microorganisms, thereby inhibiting their growth and reproduction.

Electrochemical Activity

The electrochemical properties of 1-methyl-4,4'-bipyridinium iodide enable its use in:

- Biosensors : The compound can facilitate electron transfer processes, making it suitable for applications in biosensing technologies.

- Bioelectronic Devices : Its ability to form radical cations enhances its utility in various bioelectronic applications.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-methyl-4,4'-bipyridinium iodide demonstrated significant activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with infections.

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of 1-methyl-4,4'-bipyridinium iodide:

- Mechanism of Action : Studies have shown that the compound's interaction with microbial membranes is not solely physical but also involves biochemical pathways that lead to cell death.

- Potential Therapeutic Uses : Given its lower toxicity compared to other viologens like paraquat, there is ongoing research into its application as a safer alternative in agricultural and biomedical fields.

- Electrochemical Applications : The compound's ability to undergo reversible redox reactions positions it as a candidate for innovative applications in materials science and electrochemistry .

Propiedades

Número CAS |

77972-47-5 |

|---|---|

Fórmula molecular |

C11H11IN2 |

Peso molecular |

298.12 g/mol |

Nombre IUPAC |

1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |

InChI |

InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |

Clave InChI |

PIKLCVQDBVTHFG-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-] |

SMILES canónico |

C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.